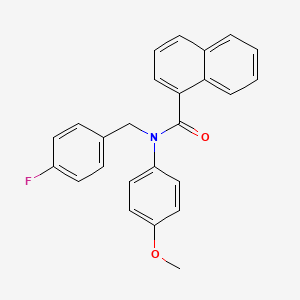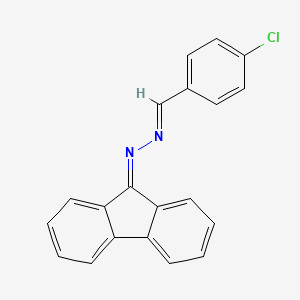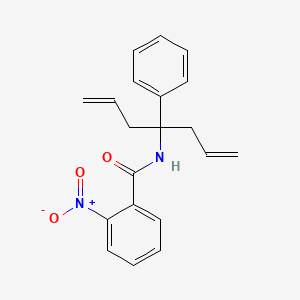![molecular formula C21H26N6O B5607012 6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5607012.png)
6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of palladium catalysis and hexamethyldistannane for introducing trimethylstannyl groups, as seen in the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine (Eskola et al., 2002). This provides a glimpse into the sophisticated synthetic routes that may be involved in producing such complex molecules.
Molecular Structure Analysis
Understanding the molecular structure of compounds akin to 6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is crucial for their application. The crystal and molecular structures of similar compounds have been described, revealing the importance of stoichiometric hydrates and the crystallization in solvent-free forms (Jorge Trilleras et al., 2008).
Chemical Reactions and Properties
Chemical reactions, such as electrochemical oxidation in the presence of indole derivatives, are vital for modifying and understanding the reactivity of such compounds. The unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives through electrochemical methods has been explored (A. Amani et al., 2012).
Physical Properties Analysis
The physical properties, such as crystallization behaviors and stoichiometric hydrates versus solvent-free forms, play a significant role in the compound's application and stability. Research has shown that the crystal and molecular structures can significantly influence the compound's physical properties and its interactions (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including the reactivity with different functional groups and the ability to undergo specific chemical reactions, are crucial for the compound's application in various research fields. For example, the synthesis of novel 4-N-piperazinyl-thieno[2,3-d]pyrimidines and their immunosuppressive activity indicate the potential for medicinal chemistry optimization (Miyeon Jang et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-15-23-19(25(2)3)13-20(24-15)26-8-10-27(11-9-26)21(28)12-16-14-22-18-7-5-4-6-17(16)18/h4-7,13-14,22H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWSPZXUBFGBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine](/img/structure/B5606938.png)
![2-{3-[1-(dimethylamino)ethyl]phenyl}isonicotinamide](/img/structure/B5606945.png)


![2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole](/img/structure/B5606968.png)

![N-{[(2S,4S)-4-fluoro-1-D-tryptophyl-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5606976.png)

![5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5606993.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5607016.png)
![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)
![6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)
![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)